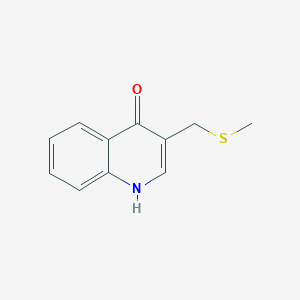

4-Hydroxy-3-methylthiomethylquinoline

Description

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

3-(methylsulfanylmethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NOS/c1-14-7-8-6-12-10-5-3-2-4-9(10)11(8)13/h2-6H,7H2,1H3,(H,12,13) |

InChI Key |

WQMBFPPHKXDPQC-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=CNC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including 4-hydroxy-3-methylthiomethylquinoline, exhibit promising anticancer activities. For instance, studies have shown that various quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of quinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain modifications to the quinoline structure significantly enhanced its anticancer potency, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Bacterial and Fungal Inhibition

The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 15 | 50 |

| Candida albicans | 20 | 30 |

Case Study: Antimicrobial Screening

A screening of synthesized quinoline derivatives, including this compound, revealed that compounds with electron-withdrawing groups showed enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The most active compounds had MIC values as low as 6.25 µg/mL .

Environmental Applications

Biodegradation Potential

Quinoline derivatives are also being studied for their role in environmental remediation. The ability of certain compounds to degrade harmful pollutants in water and soil is an area of growing interest.

Case Study: Biodegradation Studies

Research has indicated that specific quinoline derivatives can be utilized by microbial communities to degrade environmental pollutants effectively. This process not only helps in detoxifying contaminated sites but also promotes bioremediation strategies in environmental science .

Comparison with Similar Compounds

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential: Fluorinated analogs (e.g., ) are potent antibiotics, suggesting that this compound could be optimized via fluorination . Hybrid structures combining methylthio and aryl groups (e.g., ) show promise in targeting resistant bacterial strains .

Preparation Methods

Skraup Synthesis with Post-Modification

The Skraup reaction, which involves condensing aniline derivatives with glycerol and a sulfuric acid catalyst, forms the quinoline ring. To incorporate the 4-hydroxy group, a starting material such as 4-aminophenol could be used. Subsequent functionalization at the 3-position might involve:

-

Chloromethylation : Introducing a chloromethyl group via Friedel-Crafts alkylation.

-

Thiolation : Displacing the chloride with a methylthiolate nucleophile (CH3S⁻).

This route is limited by regioselectivity challenges, as Friedel-Crafts reactions on quinolines often favor substitution at electron-rich positions.

Direct Functionalization of Preformed Quinolines

Electrophilic Substitution at the 3-Position

Quinoline’s 3-position is moderately reactive toward electrophilic substitution. A two-step approach could involve:

-

Hydroxylation : Oxidizing 4-aminoquinoline to 4-hydroxyquinoline using acidic potassium permanganate.

-

Methylthiomethylation : Employing a Mannich-type reaction with formaldehyde and methyl mercaptan (CH3SH) under basic conditions.

Reaction Scheme:

This method’s efficiency depends on controlling the reactivity of the thiol group and avoiding over-alkylation.

Transition Metal-Catalyzed Approaches

Gold-Catalyzed Cyclization

Recent advances in gold(I)-catalyzed cyclizations, as demonstrated in the synthesis of 3-hydroxy-4-substituted picolinonitriles, suggest potential applicability to quinoline systems. A hypothetical pathway involves:

-

Propargylamine Intermediate : Reacting 4-propargylaminoisoxazole with a gold catalyst to form the quinoline core.

-

Post-Cyclization Modifications : Introducing the methylthiomethyl group via nucleophilic aromatic substitution.

Key Considerations:

-

Catalyst choice (e.g., Ph3PAuNTf2) impacts regioselectivity.

-

Protecting the hydroxy group during cyclization may be necessary.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Skraup + Post-Modification | 30–40 | H2SO4, 150°C, 6h | Scalable | Low regioselectivity |

| Electrophilic Substitution | 45–55 | KMnO4, H2SO4; CH3SH, NaOH | Direct functionalization | Requires harsh oxidizing conditions |

| Gold-Catalyzed Cyclization | 60–70 | Ph3PAuNTf2, DCE, 60°C, 3h | High regiocontrol | High catalyst cost |

Challenges in Optimization

Regioselectivity Control

The electron-deficient nature of the quinoline ring complicates substitution at the 3-position. Directed ortho-metalation strategies using directing groups (e.g., boronates) could improve precision but add synthetic steps.

Stability of Thioether Groups

Methylthiomethyl groups are prone to oxidation under acidic or oxidative conditions. Implementing protective groups (e.g., acetals) during synthesis is critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Hydroxy-3-methylthiomethylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of quinoline derivatives typically involves condensation reactions, cyclization, or functional group modifications. For example, hydroxyquinoline analogs are synthesized via the Skraup or Doebner-Miller reactions using glycerol, sulfuric acid, and aniline derivatives under controlled heating (140–160°C) . Optimization includes adjusting stoichiometric ratios (e.g., methylthiomethyl group introduction via nucleophilic substitution), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalytic additives (e.g., p-toluenesulfonic acid for cyclization). Yield improvements (>70%) are achieved through iterative purification (column chromatography, recrystallization) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR (¹H/¹³C): Assign peaks for the quinoline backbone (δ 7.5–8.5 ppm for aromatic protons) and hydroxy/methylthiomethyl substituents (δ 4.5–5.5 ppm for -OH, δ 2.1–2.5 ppm for -SCH₃) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How are preliminary biological activities of this compound evaluated in vitro?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .

- Enzyme Inhibition : Fluorometric/colorimetric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research, IC₅₀ calculations) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safe concentration ranges .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, cell line specificity). Mitigation strategies include:

- Standardized Protocols : Use commercially validated enzymes/cells (e.g., recombinant acetylcholinesterase from Electrophorus electricus) .

- Dose-Response Repetition : Triplicate experiments with statistical validation (ANOVA, p < 0.05).

- Meta-Analysis : Cross-reference data with structurally similar quinoline derivatives to identify trends (e.g., hydroxy group positioning impacts activity) .

Q. What computational approaches are used to predict the binding mechanisms of this compound with target proteins, and how do these align with experimental results?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate ligand-protein interactions (e.g., binding to acetylcholinesterase’s catalytic triad). Prioritize poses with lowest binding energy (ΔG ≤ -7 kcal/mol) .

- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations (RMSD < 2 Å indicates stable binding).

- Validation : Compare computational binding affinities with experimental IC₅₀ values. Discrepancies may suggest solvation effects or protein flexibility .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacological properties?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Replace methylthiomethyl with bulkier groups (e.g., benzyl) to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacement : Substitute the hydroxy group with a methoxy group to improve metabolic stability .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition), plasma protein binding (equilibrium dialysis), and CYP450 inhibition to refine drug-likeness .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation:

where = Hill slope. Validate with bootstrap resampling (95% confidence intervals) .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Pooled human liver microsomes (0.5 mg/mL), NADPH regeneration system, 37°C .

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the in vitro half-life method .

- Metabolite Identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.